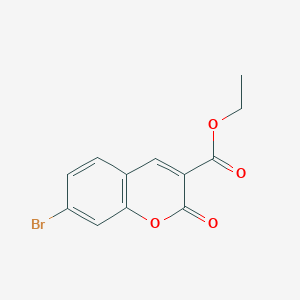
Ethyl 7-bromo-2-oxochromene-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-bromo-2-oxochromene-3-carboxylate is a chemical compound with the CAS Number: 105837-04-5 . It has a molecular weight of 297.11 and its IUPAC name is ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactions Ethyl 7-bromo-2-oxochromene-3-carboxylate is involved in various synthetic reactions due to its reactive bromine atom. Bevan and Ellis (1983) discuss its formation through the dehydration of ethyl 2-hydroxy-4-oxochroman-2-carboxylate, which is then subjected to bromination to yield epimeric 3-bromo-esters. The major isomer from this process is subsequently dehydrated to produce this compound (Bevan & Ellis, 1983).
Bromination and Nitration Reactions Barker and Ellis (1970) describe the bromination of ethyl 7-hydroxy-4-oxochromen-2-carboxylate, leading to a mixture of brominated derivatives. This process highlights the compound's utility in creating structurally diverse molecules (Barker & Ellis, 1970).
Structural Analysis In 2015, Kirillov et al. conducted a structural analysis of a derivative, ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, using X-ray crystallography. This study provided detailed insight into the molecular structure of such compounds (Kirillov, Nikiforova, & Dmitriev, 2015).
Applications in Organic Chemistry Ellis and Thomas (1973) explored the use of this compound in organic chemistry, particularly in bromination reactions with dibromoisocyanuric acid. Their research contributes to understanding the compound's behavior in various chemical environments (Ellis & Thomas, 1973).
Reformatsky Reaction Shchepin et al. (2004) studied the Reformatsky reaction involving N-substituted 6-bromo-2-oxochromene-3-carboxamides, indicating the compound's relevance in complex organic synthesis processes (Shchepin, Fotin, Fotin, & Vakhrin, 2004).
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust or mist .
Propriétés
IUPAC Name |
ethyl 7-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCMZDIJKRRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1433941.png)
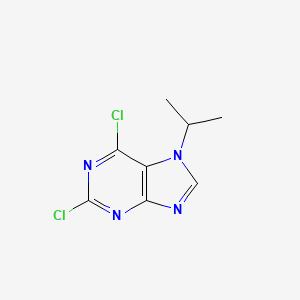
![1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B1433944.png)
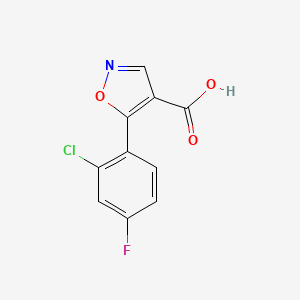

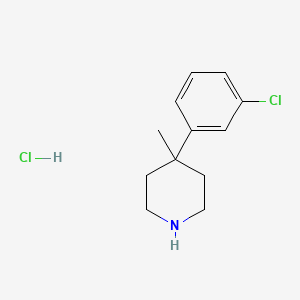
![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)

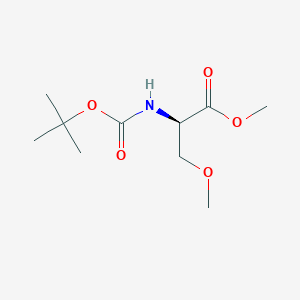
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)

